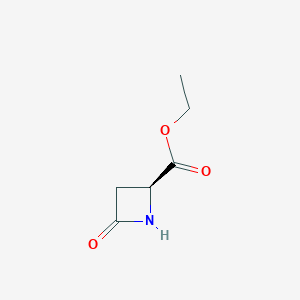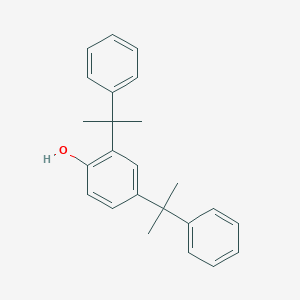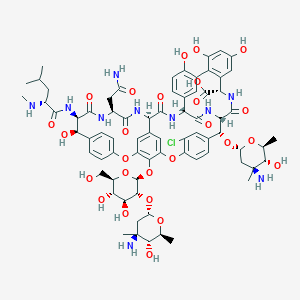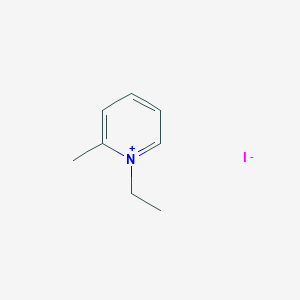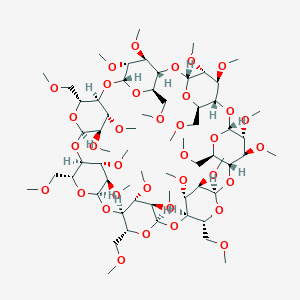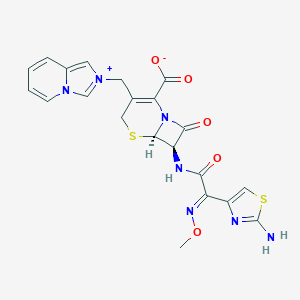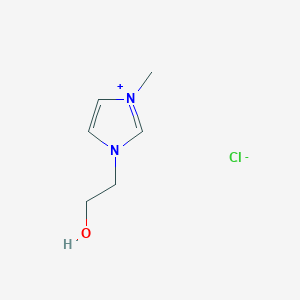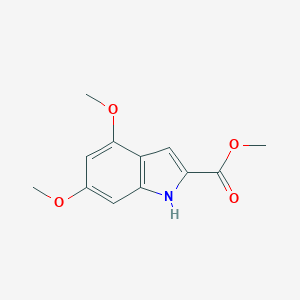
methyl 4,6-dimethoxy-1H-indole-2-carboxylate
説明
"Methyl 4,6-dimethoxy-1H-indole-2-carboxylate" is a compound that has garnered interest in the field of organic chemistry due to its unique structure and properties. It belongs to the class of indoles, which are aromatic heterocyclic organic compounds.
Synthesis Analysis
The synthesis of derivatives of this compound, such as 4,6-dimethoxyindole, has been described in various studies. For example, Brown, Skinner, and Degraw (1969) detailed a synthesis method for 4,6-dimethoxyindole, noting that formylation or oxalylation reactions lead to substitution at position 7 rather than the usual 3-substitution characteristic of other indoles (Brown, Skinner, & Degraw, 1969).
Molecular Structure Analysis
Studies involving similar compounds provide insights into the molecular structure. For example, Srivastava et al. (2017) investigated the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate, a related compound, using density functional theory (Srivastava et al., 2017).
Chemical Reactions and Properties
Research by Bingul et al. (2019) on 4,6-dimethoxy-1H-indole-2-carbohydrazides, starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, revealed important insights into chemical reactions and properties of such compounds (Bingul et al., 2019).
Physical Properties Analysis
The physical properties of methyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives can be inferred from studies like that of Itoh et al. (1992), who synthesized and characterized the physical properties of a related compound, methyl 4,5-dihydro-4,5-dioxobenz[g]indole-2-carboxylate (Itoh et al., 1992).
Chemical Properties Analysis
The chemical properties of this compound can be analyzed through studies on similar indole derivatives. For instance, Jumina (2010) investigated the aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles, providing valuable insights into the chemical behavior of these compounds (Jumina, 2010).
科学的研究の応用
1. Synthesis of Indole Derivatives
- Summary of Application: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes: The synthesis resulted in the production of tricyclic indole with an 84% yield .
2. Antibacterial and Antitumor Agents
- Summary of Application: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is used in the synthesis of new heterocyclic compounds that have shown promising antibacterial and antitumor activities .
- Methods of Application: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate was reacted with chloroacetic acid to produce a compound, which was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives .
- Results or Outcomes: The synthesized compounds demonstrated strong activity against MCF7 cells, with IC50 values ranging between 31.06 - 51.23 µg/mL .
3. Antioxidants and Acetylcholinesterase Inhibitors
- Summary of Application: This compound is used in the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles, which have shown antioxidant properties and acetylcholinesterase inhibition properties .
- Methods of Application: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate was used to prepare a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides. These compounds underwent cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds .
- Results or Outcomes: The indole compounds possessing carbohydrazide functionality were found to be more promising antioxidant targets than the 2-(indol-2-yl)-1,3,4-oxadiazole systems .
4. Synthesis of Selected Alkaloids
- Summary of Application: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve various organic synthesis techniques .
- Results or Outcomes: The outcomes of these syntheses are new indole derivatives, which are important types of molecules and natural products that play a main role in cell biology .
5. Tumor Necrosis Factor-α Inhibitors
- Summary of Application: Methyl 4,6-dimethoxy-2-indolecarboxylate may be used in the preparation of light-dependent tumor necrosis factor-α inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve various organic synthesis techniques .
- Results or Outcomes: The outcomes of these syntheses are new compounds that inhibit tumor necrosis factor-α, a cytokine involved in systemic inflammation .
6. Nitration Reactions
- Summary of Application: Methyl 4,6-dimethoxy-2-indolecarboxylate may be used in nitration reactions with nitric acid .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve various organic synthesis techniques .
- Results or Outcomes: The outcomes of these reactions are nitrated indole derivatives, which can have various applications in organic chemistry .
Safety And Hazards
While specific safety and hazards information for methyl 4,6-dimethoxy-1H-indole-2-carboxylate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
特性
IUPAC Name |
methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJONIYWNBWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350026 | |
| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |
CAS RN |
105776-13-4 | |
| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






